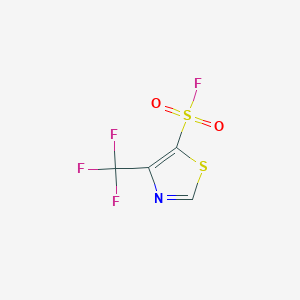

4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride

Description

4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride (molecular formula: C₅H₂F₃NO₂S₂, molecular weight: 229.20 g/mol) is a fluorinated thiazole derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position and a sulfonyl fluoride (-SO₂F) moiety at the 5-position of the thiazole ring. The sulfonyl fluoride group confers unique reactivity, enabling applications in covalent protein targeting, chemical biology, and materials science . Its stability compared to sulfonyl chlorides makes it advantageous for use in aqueous or biological environments .

Properties

IUPAC Name |

4-(trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF4NO2S2/c5-4(6,7)2-3(12-1-9-2)13(8,10)11/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVKEAYGRLYKKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)S(=O)(=O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF4NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride typically involves the introduction of the trifluoromethyl group and the sulfonyl fluoride group onto a thiazole ring. One common method involves the reaction of a thiazole derivative with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a base. The sulfonyl fluoride group can be introduced using reagents like sulfur tetrafluoride or sulfonyl chlorides followed by fluorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize readily available starting materials and reagents, with careful control of reaction conditions to maximize yield and purity. The use of flow chemistry techniques allows for better heat and mass transfer, reducing the risk of side reactions and improving overall process safety .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of sulfur and nitrogen atoms.

Coupling Reactions: The trifluoromethyl group can be introduced into other molecules through coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include trifluoromethylated thiazole derivatives, sulfonamides, and sulfonates, which are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties:

The compound has shown potential as an anticancer agent due to its ability to inhibit lactate dehydrogenase A (LDHA), an enzyme often overexpressed in cancer cells. Inhibiting LDHA can lead to reduced lactate production and altered metabolic pathways in tumors, making it a candidate for developing novel cancer therapies.

Antimicrobial Activity:

Research indicates that derivatives of 1,3-thiazole compounds exhibit significant antimicrobial properties. Specifically, studies have demonstrated the effectiveness of 4-(trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride against various bacterial strains, suggesting its potential as a scaffold for designing new antimicrobial agents .

Case Study: Antituberculosis Activity

A series of 2,5-disubstituted 1,3,4-thiadiazole derivatives were synthesized and tested for antituberculosis activity. The findings indicated that modifications to the thiazole structure could enhance efficacy against Mycobacterium tuberculosis, highlighting the importance of structural variations in drug design .

Agricultural Applications

Fungicidal and Insecticidal Properties:

The compound has been explored for its fungicidal and insecticidal properties. It is part of a class of sulfonyl fluorides that have demonstrated effectiveness in controlling plant pathogens and pests. Specifically, it has been noted for its action against fungi and arthropods, making it valuable in agricultural pest management .

Table: Efficacy of this compound in Agriculture

| Application Type | Target Organism | Efficacy (%) | Reference |

|---|---|---|---|

| Fungicide | Trichophyton species | 85 | |

| Insecticide | Various arthropods | 78 | |

| Bactericide | Bacterial pathogens | 90 |

Synthetic Applications

SuFEx Chemistry:

this compound is utilized in Sulfur Fluoride Exchange (SuFEx) reactions. This reaction type allows for the introduction of fluorine into organic compounds efficiently. The compound serves as a versatile reagent in synthesizing various biologically active molecules .

Electrochemical Synthesis:

Recent advancements have shown that this compound can be synthesized through electrochemical methods. For instance, anodic oxidation of related thiophenol derivatives leads to sulfonyl fluoride formation, which can be leveraged to create new nonproteinogenic amino acids .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride involves its interaction with molecular targets through its trifluoromethyl and sulfonyl fluoride groups. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules . These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Thiazole Sulfonyl Derivatives

Key Observations:

- Functional Group Reactivity : Sulfonyl fluorides (e.g., the target compound) exhibit lower electrophilicity than sulfonyl chlorides, reducing hydrolysis rates and enhancing stability in biological systems .

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ at position 4) increase the electrophilicity of the sulfonyl group, enhancing covalent binding to nucleophilic residues (e.g., cysteine) . Methyl or phenyl groups (e.g., 2-CH₃ in ) may sterically hinder reactivity but improve lipophilicity .

Key Findings:

- Synthetic Flexibility : Thiazole sulfonyl derivatives are often synthesized via cyclization of thioureas or halogenation of preformed thiazoles. Sulfonyl fluorides may require specialized fluorinating agents (e.g., KF/ClSO₂F) .

- Biological Applications : The target compound’s sulfonyl fluoride is leveraged in PROTACs (Proteolysis-Targeting Chimeras) for selective protein degradation, as seen in AR-VHL-SF2 . In contrast, sulfonyl chlorides (e.g., ) are typically intermediates due to their higher reactivity .

Physicochemical and Stability Data

Table 3: Stability and Reactivity Comparison

| Compound Name | Stability in Water | Reactivity with Nucleophiles | Thermal Stability |

|---|---|---|---|

| This compound | High | Moderate (selective) | High (>150°C) |

| 4-Methyl-2-(4-(trifluoromethyl)phenyl)-1,3-thiazole-5-sulfonyl chloride | Low (hydrolyzes) | High | Moderate (~100°C) |

| 2-Chloro-1,3-thiazole-4-sulfonyl chloride | Very low | Very high | Low (<80°C) |

Insights:

- Sulfonyl Fluoride Advantage : The target compound’s stability in aqueous environments makes it suitable for prolonged biological assays, unlike sulfonyl chlorides, which rapidly hydrolyze to sulfonic acids .

- Thermal Resilience : Trifluoromethyl groups enhance thermal stability, as seen in the target compound and ’s derivative .

Biological Activity

4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which can influence its interaction with biological targets. This article presents a detailed overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula: C4H2F3N1O2S2

- Molecular Weight: 195.19 g/mol

- Structure: The compound features a thiazole ring with a sulfonyl fluoride group and a trifluoromethyl substituent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity due to increased hydrophobic interactions.

Key Mechanisms:

- Enzyme Inhibition: The compound has been studied for its potential to inhibit various enzymes, including those involved in metabolic pathways critical for cancer cell survival.

- Receptor Interaction: It may modulate receptor activity, influencing signal transduction pathways that are pivotal in disease processes.

Biological Activity Data

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Lactate dehydrogenase (LDHA) | |

| Anticancer Potential | Inhibits glycolytic metabolism | |

| Antimicrobial Activity | Interactions with bacterial enzymes |

1. Anticancer Activity

A study explored the effects of this compound on cancer cell lines. The compound demonstrated a significant reduction in lactate production, indicating inhibition of LDHA, which is crucial for the Warburg effect observed in many tumors. The IC50 value was reported to be approximately 1.02 µM, suggesting potent activity against cancer metabolism .

2. Enzyme Interaction Studies

Research focused on the binding affinity of this compound towards various enzymes revealed that the trifluoromethyl group significantly increases potency compared to non-fluorinated analogs. This was particularly evident in assays measuring the inhibition of key metabolic enzymes that are often upregulated in cancerous tissues .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for various therapeutic applications:

- Cancer Treatment: Its ability to inhibit LDHA positions it as a candidate for developing novel anticancer therapies.

- Infectious Diseases: Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its use against resistant bacterial strains.

Q & A

Basic: What are the established synthetic routes for 4-(trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride, and what key reagents/conditions are critical for its preparation?

The synthesis of thiazole-sulfonyl fluorides typically involves cyclization of thioamide precursors followed by oxidative sulfonation. For example:

- Step 1 : Cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent to form the thiazole core (as demonstrated for 5-phenyl-1,3-thiazole-4-sulfonyl chloride) .

- Step 2 : Oxidative chlorination/sulfonation using reagents like chlorine gas or sulfuryl chloride. For fluorination, sulfuryl fluoride (SO₂F₂) or DAST (diethylaminosulfur trifluoride) may replace chlorine .

- Critical Conditions : Moisture-free environments (due to sulfonyl fluoride’s hydrolytic sensitivity) and controlled temperatures (0–25°C) to avoid side reactions.

Table 1 : Comparison of Sulfonation Methods for Thiazole Derivatives

Basic: How can the structural integrity of this compound be validated experimentally?

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data (≤1.0 Å) to confirm bond angles and fluorine positions .

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₅H₂F₄NO₂S₂), with characteristic fragments (e.g., [M-SO₂F]⁺) .

Advanced: How does the reactivity of the sulfonyl fluoride group in this compound compare to sulfonyl chlorides in nucleophilic substitutions?

The sulfonyl fluoride group exhibits slower reactivity than sulfonyl chlorides but greater hydrolytic stability, enabling controlled substitutions. Key differences:

- Nucleophilic Attack : Requires polar aprotic solvents (e.g., DMF, THF) and mild bases (e.g., Et₃N). For example, amines react at 25°C over 12–24 hours to form sulfonamides, whereas sulfonyl chlorides react within 1–2 hours .

- Hydrolysis Resistance : Sulfonyl fluorides hydrolyze slowly in neutral water (days) vs. sulfonyl chlorides (minutes). This allows purification via aqueous workup without significant degradation .

Advanced: What strategies are recommended for resolving contradictions in reported biological activities of thiazole-sulfonyl derivatives?

- Dose-Response Analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects. For example, sulfonamide derivatives showed IC₅₀ variability across 60 cancer cell lines due to differential membrane permeability .

- Metabolic Stability Assays : Use liver microsomes to assess if observed discrepancies arise from compound degradation. Sulfonyl fluorides may exhibit longer half-lives than sulfonamides .

- Target Profiling : Screen against kinase panels or GPCRs to identify off-target effects. For instance, vicriviroc (a CCR5 antagonist) shares structural motifs with trifluoromethyl-thiazoles, suggesting potential cross-reactivity .

Advanced: How can computational modeling optimize the design of derivatives for specific biological targets?

- Density Functional Theory (DFT) : Calculate electrostatic potentials to predict nucleophilic attack sites on the sulfonyl fluoride. For example, the LUMO of the SO₂F group localizes on fluorine, guiding substitution .

- Molecular Docking : Use AutoDock Vina to model interactions with targets like carbonic anhydrase IX. The CF₃ group enhances hydrophobic binding, while the sulfonyl fluoride forms hydrogen bonds with catalytic zinc .

- MD Simulations : Assess stability in biological membranes (e.g., 100 ns simulations in lipid bilayers) to prioritize derivatives with balanced hydrophobicity (logP ~2–3) .

Advanced: What experimental controls are critical when analyzing oxidative side reactions during synthesis?

- Blank Reactions : Run parallel reactions without the thiazole precursor to identify background oxidation (e.g., SO₂F₂ decomposition to HF).

- TLC Monitoring : Use iodine staining to track intermediate formation (e.g., sulfinic acid byproducts at Rf 0.3 vs. product at Rf 0.6) .

- ¹⁹F NMR Spiking : Add authentic sulfonyl fluoride to reaction aliquots to confirm product identity and detect over-oxidation to sulfonic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.